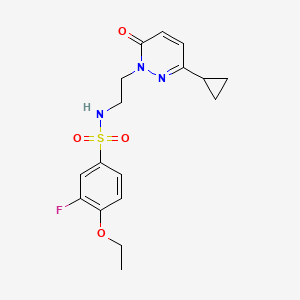
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. The IUPAC name can also provide some information about the compound’s structure.
Synthesis Analysis
The synthesis of a new compound often involves designing a synthetic route, selecting appropriate reagents and conditions, and optimizing the yield and purity of the product. Analytical techniques such as NMR, IR, and mass spectrometry can be used to confirm the structure of the synthesized compound.Molecular Structure Analysis
X-ray crystallography, NMR spectroscopy, and computational methods can be used to determine the three-dimensional structure of a molecule. These techniques can provide information about the molecule’s shape, the arrangement of its atoms, and its electronic structure.Chemical Reactions Analysis
Studying the reactions of a compound can provide insights into its chemical behavior and reactivity. This might involve carrying out reactions with the compound and analyzing the products using various analytical techniques.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using various experimental techniques. These properties can provide insights into how the compound might behave in different environments or under different conditions.Applications De Recherche Scientifique
Antitumor Activity
Sulfonamide derivatives have shown promising antitumor activity in various studies. For instance, compounds designed with sulfonamide groups incorporating 5-fluorouracil and nitrogen mustard demonstrated potent antitumor agents with low toxicity, suggesting a valuable approach in cancer treatment research (Huang, Z., Lin, Z., & Huang, J., 2001). This indicates that exploring sulfonamide derivatives could lead to the development of new antitumor drugs.
Antimicrobial and Antiproliferative Agents
Sulfonamide compounds have been synthesized and evaluated for their antimicrobial and antiproliferative activities. Research has demonstrated the effectiveness of N-ethyl-N-methylbenzenesulfonamide derivatives as antimicrobial and antiproliferative agents, highlighting the versatility of sulfonamides in combating microbial infections and inhibiting the growth of cancer cells (El-Gilil, S. M. A., 2019).
Enzymatic Inhibition for Disease Management
The inhibition of carbonic anhydrase isozymes by sulfonamide derivatives incorporating triazine moieties offers a strategic approach to managing physiological conditions like glaucoma, epilepsy, and altitude sickness. These compounds demonstrated significant inhibition of cytosolic and tumor-associated carbonic anhydrase isozymes, suggesting their potential in therapeutic applications (Garaj, V. et al., 2005).
Exploration of Structural and Functional Characteristics
The synthesis and structural characterization of sulfonamide CCR5 antagonists underline the ongoing interest in sulfonamide derivatives for their potential in preventing HIV-1 infections. This highlights the importance of understanding the molecular structures of sulfonamides for the development of targeted therapies (Cheng, D. J., 2015).
Safety And Hazards
The safety and hazards of a compound can be assessed by studying its toxicity, its potential for causing irritation or sensitization, and its environmental impact. This information is important for handling and disposing of the compound safely.
Orientations Futures
The future directions for research on a compound might depend on its properties and potential applications. For example, if the compound is a potential drug, future research might involve preclinical testing, clinical trials, and drug development.
Please note that these are general steps and the specific methods and techniques used can vary depending on the nature of the compound and the goals of the research. It’s always important to consult with a qualified scientist or researcher when conducting chemical research.
Propriétés
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-4-ethoxy-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4S/c1-2-25-16-7-5-13(11-14(16)18)26(23,24)19-9-10-21-17(22)8-6-15(20-21)12-3-4-12/h5-8,11-12,19H,2-4,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRODPWYNMSFGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3CC3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

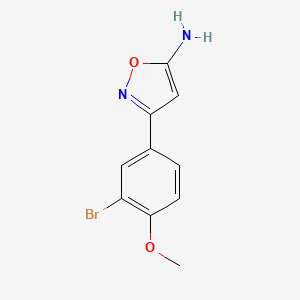
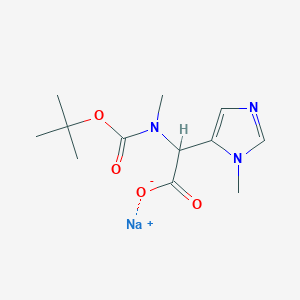
![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate](/img/structure/B2357294.png)
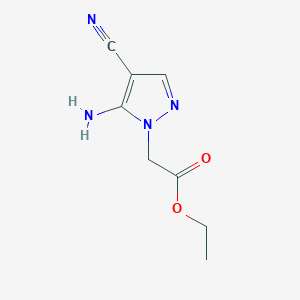
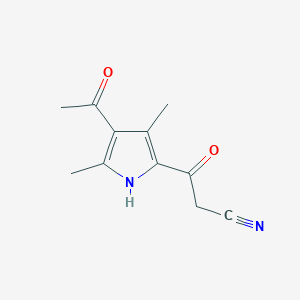
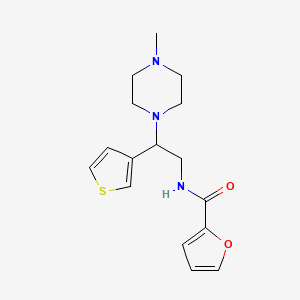
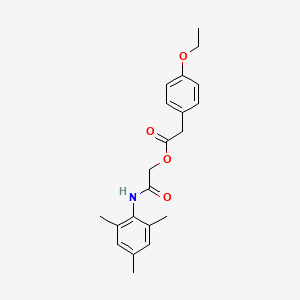
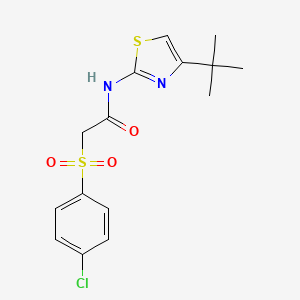
![tert-butyl N-[(2S)-2-azidopropyl]carbamate](/img/structure/B2357306.png)
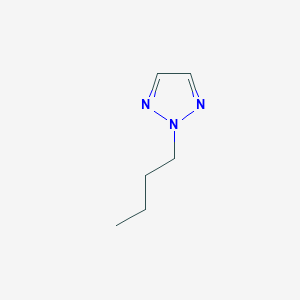
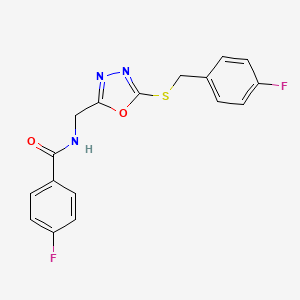
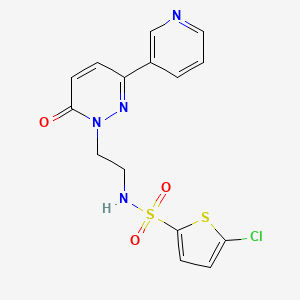
![4-((2-oxo-2-(p-tolyl)ethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2357313.png)
![N-(3-methoxybenzyl)-2-(7-oxo-3-(m-tolyl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2357314.png)